molecular formula C9H10BrN3O2 B2924541 Acetone4-bromo-2-nitrophenylhydrazone CAS No. 2092388-53-7; 914636-18-3

Acetone4-bromo-2-nitrophenylhydrazone

Cat. No.: B2924541
CAS No.: 2092388-53-7; 914636-18-3
M. Wt: 272.102
InChI Key: LBRHMGVPPBACFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of acetone with 4-bromo-2-nitrophenylhydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for Acetone 4-bromo-2-nitrophenylhydrazone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetone 4-bromo-2-nitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetone 4-bromo-2-nitrophenylhydrazone is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetone 4-chloro-2-nitrophenylhydrazone
  • Acetone 4-fluoro-2-nitrophenylhydrazone
  • Acetone 4-iodo-2-nitrophenylhydrazone

Uniqueness

Acetone 4-bromo-2-nitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with chlorine, fluorine, or iodine atoms .

Properties

CAS No.

2092388-53-7; 914636-18-3

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.102

IUPAC Name

4-bromo-2-nitro-N-(propan-2-ylideneamino)aniline

InChI

InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-4-3-7(10)5-9(8)13(14)15/h3-5,12H,1-2H3

InChI Key

LBRHMGVPPBACFY-UHFFFAOYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

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